

Early in vitro studies on Withaphysalin E

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Compound of Interest

Compound Name: Withaphysalin E

Cat. No.: B12363416

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An In-depth Technical Guide to Early In Vitro Studies on **Withaphysalin E**

Introduction

Withaphysalin E is a naturally occurring seco-steroid belonging to the withanolide class of compounds, which are predominantly isolated from plants of the Solanaceae family, such as *Physalis angulata* and *Physalis minima*. Withanolides have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. Early in vitro research on **Withaphysalin E** and its closely related analogues, such as 4 β -hydroxywithanolide E (4HWE), has focused on elucidating the molecular mechanisms underlying these effects. This guide provides a detailed overview of these foundational studies, presenting quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Anti-inflammatory Activity

In vitro studies have robustly demonstrated the anti-inflammatory potential of **Withaphysalin E**, primarily through its modulatory effects on macrophage activity. The compound has been shown to significantly suppress the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).

Data Presentation: Inhibition of Inflammatory Mediators

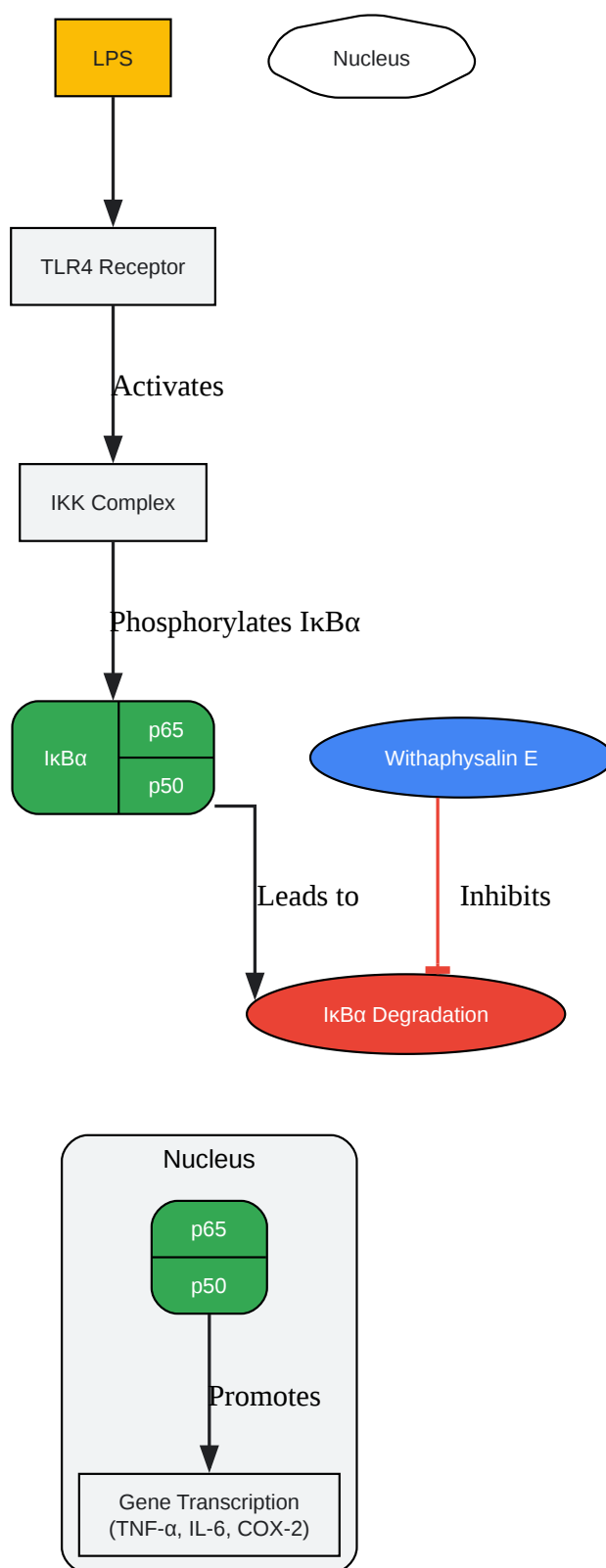
The following table summarizes the quantitative data from studies assessing the anti-inflammatory effects of **Withaphysalin E** and related compounds.

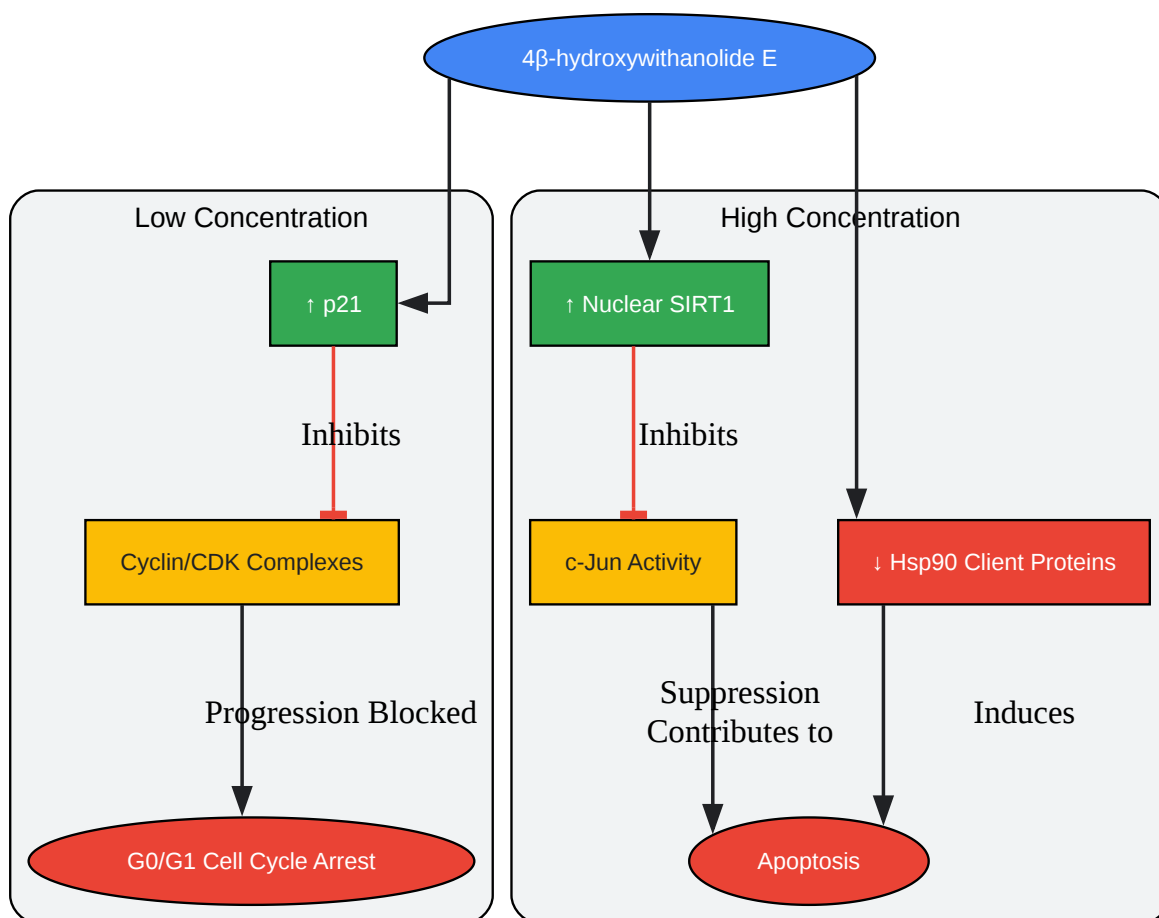
Compound	Cell Line	Stimulant	Mediator Inhibited	Concentration / IC50	Key Findings	Reference
Withaphysalin E	RAW 264.7	LPS	TNF- α , IL-6	Dose-dependent	Significantly inhibited expression and secretion.	[1][2]
Withaphysalin A	RAW 264.7	LPS	NO, PGE2, IL-1 β , IL-6, TNF- α	Not specified	Significant inhibition of production.	[3][4]
Withaminimas A-D	RAW 264.7	LPS	Nitric Oxide (NO)	IC50: 3.91–18.46 μ M	Exhibited significant inhibitory effects.	[5]
4 β -HWE	RAW 264.7	LPS	NF- κ B Activation	Not specified	Blocked LPS-stimulated inflammatory response.	[3]

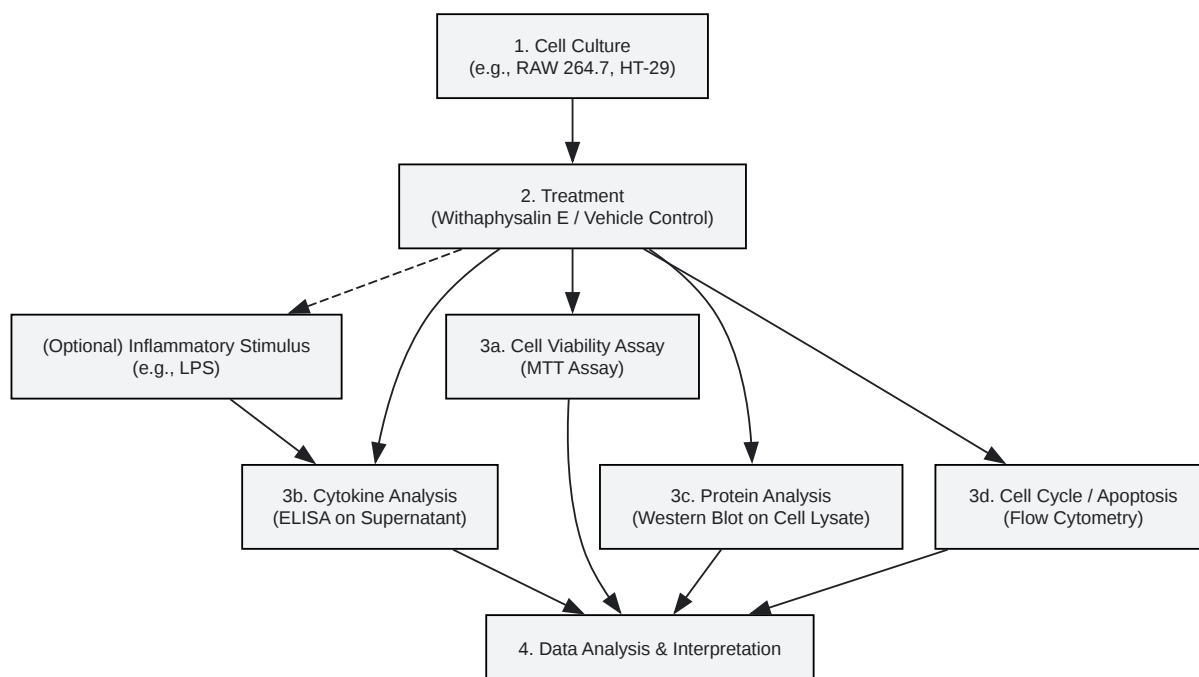
Signaling Pathway: Inhibition of NF- κ B

The primary mechanism for the anti-inflammatory action of **Withaphysalin E** is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1][2] In unstimulated cells, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Upon stimulation by LPS, I κ B α is phosphorylated and subsequently degraded, allowing the NF- κ B p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Withaphysalin E has been shown to prevent the degradation of I κ B α , thereby blocking the nuclear translocation of NF- κ B p65 and suppressing the expression of inflammatory cytokines like TNF- α and IL-6.[1][2]







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